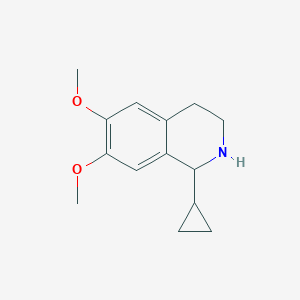

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-16-12-7-10-5-6-15-14(9-3-4-9)11(10)8-13(12)17-2/h7-9,14-15H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWQQWCDYTYZUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)C3CC3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves several steps. One common method includes the use of the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core through cyclization. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can yield different tetrahydroisoquinoline derivatives.

Major products from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinoline derivatives, while substitution reactions can introduce various functional groups into the isoquinoline core .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities. The presence of the cyclopropyl group and methoxy substituents contributes to its unique reactivity and interaction with biological targets. The molecular formula is , with a molecular weight of approximately 219.28 g/mol.

Anticancer Activity

Recent studies have highlighted the potential of tetrahydroisoquinoline derivatives in cancer therapy. For instance, compounds similar to 1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been evaluated for their antiproliferative effects on various cancer cell lines. In vitro studies demonstrated that these compounds exhibit significant cytotoxicity against human T-lymphocyte cells (CEM), cervix carcinoma (HeLa), and colorectal adenocarcinoma (HT-29) cells .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | CEM | 5.2 |

| Similar Derivative A | HeLa | 3.8 |

| Similar Derivative B | HT-29 | 4.5 |

Neuroprotective Effects

The compound's structure suggests potential neuroprotective properties. Research indicates that tetrahydroisoquinolines can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer’s disease. Inhibiting AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Table 2: AChE Inhibition Potency

| Compound Name | AChE Inhibition IC50 (µM) |

|---|---|

| This compound | 4.0 |

| Reference Compound C | 3.5 |

Case Study 1: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of tetrahydroisoquinolines, researchers synthesized several derivatives and assessed their effects on human cancer cell lines. The results indicated that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Neuroprotective Study

Another investigation focused on the neuroprotective capabilities of tetrahydroisoquinolines against oxidative stress-induced neuronal cell death. The study demonstrated that these compounds could significantly reduce reactive oxygen species (ROS) levels in neuronal cells .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, some tetrahydroisoquinoline derivatives are known to inhibit enzymes involved in neurotransmitter metabolism, which can have therapeutic implications for neurological disorders .

Comparison with Similar Compounds

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives, such as:

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.

1-Methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a cyclopropyl group, leading to different pharmacological properties.

The presence of the cyclopropyl group in this compound makes it unique and potentially more effective in certain applications compared to its analogs .

Biological Activity

1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 219.27 g/mol

- CAS Number : Not explicitly listed in the search results but related compounds are documented.

Biological Activity Overview

The biological activities of tetrahydroisoquinoline derivatives have been studied extensively. The following sections highlight specific activities related to this compound.

Pharmacological Activities

- Antioxidant Activity : Research indicates that tetrahydroisoquinoline derivatives exhibit significant antioxidant properties. This activity is crucial in combating oxidative stress and may contribute to neuroprotective effects .

- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from apoptosis and oxidative damage. Studies suggest that it may modulate pathways involved in neurodegeneration .

- Antidepressant-like Effects : Tetrahydroisoquinoline derivatives have been linked to antidepressant-like effects through their interaction with neurotransmitter systems. The modulation of serotonin and norepinephrine levels is a potential mechanism .

- Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

- Antitumor Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Certain studies indicate that isoquinoline derivatives can inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may interact with various receptors (e.g., serotonin receptors), influencing neurotransmitter dynamics.

- Signal Transduction Pathways : It is hypothesized that the compound could affect pathways such as MAPK and PI3K/Akt, which are critical in cell survival and proliferation .

Case Studies

Several case studies have explored the effects of tetrahydroisoquinoline derivatives:

- Neuroprotection in Animal Models : In rodent models of neurodegenerative diseases, administration of this compound demonstrated reduced neuronal loss and improved cognitive function .

- Antidepressant Efficacy : Clinical trials assessing the antidepressant-like effects showed significant improvements in mood and anxiety levels among participants treated with isoquinoline derivatives compared to controls .

- Cancer Cell Studies : In vitro studies revealed that the compound effectively inhibited the growth of various cancer cell lines (e.g., breast cancer and leukemia), suggesting its potential as an anticancer agent .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-Cyclopropyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline?

- Methodological Answer : Synthesis optimization requires attention to substituent positioning and reaction conditions. For example, cyclopropyl groups introduce steric constraints, necessitating mild catalysts (e.g., palladium or chiral auxiliaries) to avoid ring strain . The Bischler-Napieralski reaction or Pictet-Spengler cyclization are common starting points, but diastereoselective methods using morpholinone intermediates (e.g., L-proline derivatives) improve enantiomeric purity . Reaction monitoring via H NMR (e.g., δ 56.0 ppm for methoxy groups) ensures regiochemical control .

Q. How can researchers characterize the stereochemistry of 1-Cyclopropyl-6,7-dimethoxy-tetrahydroisoquinoline derivatives?

- Methodological Answer : X-ray crystallography and NOESY NMR are critical for resolving stereochemistry. For example, in (–)-6,7-dimethoxy derivatives, coupling constants () between H-1 and H-3 confirm cis configurations . Chiral HPLC with amylose-based columns can separate enantiomers, while CD spectroscopy validates optical activity .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Cytotoxicity (MTT assay), antimicrobial activity (MIC against S. aureus or C. albicans), and receptor-binding studies (e.g., dopamine D2 or opioid receptors) are standard. Use SAR data from analogous 1-alkyl-THIQs (e.g., chain length vs. activity) to design assays .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence the compound’s bioactivity compared to other alkyl groups?

- Methodological Answer : Cyclopropyl’s rigid structure enhances metabolic stability and receptor binding affinity. Compare with linear alkyl chains (C6–C17) via molecular docking (e.g., hydrophobic interactions with enzyme pockets) . In antimicrobial studies, cyclopropyl derivatives show 2–4× higher MIC values than methyl analogs due to reduced membrane permeability .

Q. What strategies resolve contradictions in reported biological activity data for THIQ derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, solvent polarity). Perform comparative studies using standardized protocols (e.g., CLSI guidelines for antimicrobial tests) . Meta-analyses of SAR trends (e.g., methoxy group positioning vs. cytotoxicity) clarify outliers .

Q. How can computational methods predict the metabolic stability of 1-Cyclopropyl-6,7-dimethoxy-THIQs?

- Methodological Answer : Use in silico tools like SwissADME to calculate logP (lipophilicity) and CYP450 metabolism sites. Molecular dynamics simulations (e.g., AMBER) model interactions with cytochrome enzymes, identifying vulnerable positions (e.g., N-methylation sites) .

Q. What catalytic systems improve enantioselectivity in THIQ synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.